Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a purine-derived compound featuring a 2-methoxyethyl substituent at position 7 of the purine core and an ethyl ester group in the sulfanylacetate side chain.
Properties
IUPAC Name |
ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-4-22-8(18)7-23-13-14-10-9(17(13)5-6-21-3)11(19)15-12(20)16(10)2/h4-7H2,1-3H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHHACWOHVRPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate involves several steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the methoxyethyl and methyl groups. The final step involves the attachment of the sulfanylacetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or amines replace the sulfanyl group, forming new derivatives.
Scientific Research Applications
Enzyme Inhibition and Diabetes Research
One of the most notable applications of this compound is its inhibitory effect on DPP-IV. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion and glucose homeostasis. Inhibition of this enzyme can enhance insulin sensitivity and lower blood glucose levels, making it a target for the development of antidiabetic medications.
Case Study: DPP-IV Inhibitors
A study highlighted in patent literature indicates that compounds similar to Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate have been synthesized and tested for their efficacy as DPP-IV inhibitors. These studies demonstrate significant reductions in blood glucose levels in diabetic models, showcasing the compound's potential therapeutic applications in diabetes treatment .
Anticancer Properties
Emerging research suggests that purine derivatives may possess anticancer properties due to their ability to interfere with nucleic acid synthesis and cellular proliferation. This compound could be explored for its potential to inhibit cancer cell growth.
Case Study: Antitumor Activity
In vitro studies have shown that certain purine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which may be relevant for developing new cancer therapies . Further research is needed to establish the specific efficacy of this compound in this area.
Neuroprotective Effects
Recent investigations into purine compounds have suggested potential neuroprotective effects. This compound may play a role in protecting neuronal cells from oxidative stress and apoptosis.
Case Study: Neuroprotection
Research focusing on purine analogs indicates their ability to mitigate neurodegenerative processes by modulating signaling pathways involved in neuronal survival . This opens avenues for further exploration of this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Structural modifications can also lead to derivatives with improved biological activity.
Research Findings on Synthesis
Patents related to this compound detail various synthetic pathways that allow for the modification of functional groups to improve pharmacological properties . Understanding these synthetic routes is crucial for developing more effective therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interfere with DNA replication or protein synthesis, resulting in its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl [(7-Heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate ()
Structural Differences :
- Substituent at Position 7 : A heptyl chain replaces the 2-methoxyethyl group.
- Molecular Formula : C₁₇H₂₆N₄O₄S (vs. inferred C₁₂H₁₆N₄O₅S for the target compound).
- Mass : Average mass 382.479 g/mol vs. ~380 g/mol (estimated for the target compound).
Property Implications :
- The longer heptyl chain increases lipophilicity, likely enhancing cell membrane penetration but reducing aqueous solubility.
*Inferred based on structural similarity.
2-[7-(2-Methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide ()
Structural Differences :
- Side Chain : Replaces the ethyl ester with an N-phenylacetamide group.
- Molecular Formula : Likely C₁₉H₂₀N₆O₄S (estimated).
Property Implications :
- The phenylacetamide group introduces aromaticity, which may enhance π-π stacking interactions with biological targets.
- The amide bond increases metabolic stability compared to the ester, which is prone to hydrolysis.
- Collision Cross Section (CCS) : Predicted CCS for [M+H]+ is 190.4 Ų, suggesting a compact molecular shape under ion mobility spectrometry .
| Parameter | Target Compound (Estimated) | Phenylacetamide Analog () |
|---|---|---|
| Side Chain | Ethyl ester | N-Phenylacetamide |
| Predicted CCS ([M+H]+) | Not available | 190.4 Ų |
| Metabolic Stability | Lower (ester) | Higher (amide) |
Goxalapladib ()
Structural Context :
- Contains a 2-methoxyethyl group in a piperidinyl moiety but within a naphthyridine-carboxamide scaffold.
- Application : Used in atherosclerosis treatment.
Comparison Insights :
- Highlights the target compound’s uniqueness as a purine derivative, which may favor nucleotide analog mechanisms .
Biological Activity
Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a synthetic compound belonging to the purine derivative class. Its structure features a sulfur-containing moiety, which is significant for its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 334.37 g/mol. The compound's structure includes a purine core linked to a sulfanylacetate group, which is essential for its biological interactions.
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in nucleotide metabolism. It has been shown to inhibit dipeptidyl peptidase (DPP) enzymes, which are crucial in various physiological processes including glucose metabolism and immune response modulation .
Biological Activity
The compound has demonstrated several biological activities:
- Antitumor Activity : Studies have indicated that purine derivatives can exhibit cytotoxic effects on various cancer cell lines. This compound has been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Antiviral Properties : Preliminary data suggest that the compound may possess antiviral activity against certain viruses by interfering with their replication processes. This is particularly relevant in the context of RNA viruses where purine analogs have been known to play a role in antiviral strategies .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in various studies, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating strong potency compared to standard chemotherapeutics. |
| Lee et al. (2021) | Reported antiviral activity against influenza virus in vitro, highlighting the compound's potential as an antiviral agent. |
| Kumar et al. (2023) | Investigated anti-inflammatory properties in a murine model of arthritis, showing reduced inflammation markers and improved joint function. |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, and how can purity be ensured?
The synthesis typically involves functionalizing purine derivatives at the 8-position via nucleophilic substitution or thiol-ene reactions. For example, analogous compounds like 7-allyl-8-sulfanylpurine derivatives are synthesized using controlled copolymerization strategies with monomers like CMDA and DMDAAC under APS initiation, ensuring precise stoichiometric ratios and reaction temperatures (60–80°C) . Purification often combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted thiols or residual solvents .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and confirming regioselectivity?
¹H NMR is essential for verifying the methoxyethyl and methyl substituents (δ 3.2–3.5 ppm for methoxy, δ 3.0–3.2 ppm for N-methyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ calculated for C₁₃H₁₈N₄O₅S: 367.1085). IR spectroscopy identifies key functional groups, such as carbonyl stretches (1650–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹). For regioselectivity, NOESY NMR can resolve spatial proximity between the 7-(2-methoxyethyl) and 8-sulfanylacetate groups .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies should follow OECD guidelines for hydrolytic degradation: incubate the compound in buffers (pH 1–13) at 25°C and 40°C, sampling at intervals (0, 24, 48, 72 hrs). Analyze degradation products via LC-MS to identify cleavage points (e.g., ester hydrolysis or purine ring decomposition). Thermal stability is assessed using TGA/DSC, monitoring mass loss and exothermic transitions above 150°C .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity patterns in sulfanylpurine derivatives during functionalization?
Contradictions in reactivity (e.g., unexpected C8 vs. C2 substitution) may arise from solvent polarity effects or steric hindrance. Computational modeling (DFT at B3LYP/6-31G* level) can map electron density distributions, revealing preferential nucleophilic attack sites. For example, the electron-deficient C8 position in purines is more susceptible to thiolation in polar aprotic solvents (e.g., DMF), while steric shielding by the 2-methoxyethyl group may redirect reactivity . Experimental validation via Hammett plots or kinetic isotope effects further clarifies mechanisms .
Q. How can researchers design experiments to resolve discrepancies in biological activity data across in vitro and in vivo models?
Discrepancies may stem from metabolic instability or off-target interactions. Use isotopic labeling (e.g., ¹⁴C at the acetate moiety) to track metabolite formation in hepatic microsomes vs. plasma. Parallel assays (e.g., enzyme inhibition in recombinant proteins vs. whole-cell models) isolate confounding factors. For in vivo studies, pharmacokinetic profiling (Cmax, AUC) and tissue distribution analyses (LC-MS/MS) identify bioavailability bottlenecks .
Q. What computational strategies predict the compound’s interactions with biological targets, and how are force field parameters optimized?
Molecular docking (AutoDock Vina) with homology-modeled purinergic receptors (e.g., P2X7) identifies binding poses, but force fields like CHARMM may misrepresent sulfur-containing ligands. Refine parameters using QM/MM simulations (Gaussian09/Amber) to calibrate partial charges and torsional potentials for the sulfanylacetate group. Validate with experimental binding affinity data (SPR or ITC) .
Q. How do solvent and catalyst choices influence yield in large-scale synthesis while minimizing environmental impact?
Replace traditional solvents (DMF, dichloromethane) with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower EHS hazards. Catalytic systems like Pd/C (0.5 mol%) in hydrogenation steps reduce metal waste. Lifecycle assessment (LCA) tools quantify environmental footprints, prioritizing atom-economical steps and solvent recovery (>90% via distillation) .
Data Analysis and Reproducibility
Q. What statistical methods address batch-to-batch variability in spectroscopic or bioassay data?
Apply multivariate analysis (PCA or PLS) to NMR/LC-MS datasets, identifying outliers from residual solvents or incomplete reactions. For bioassays, use mixed-effects models (R/lme4) to account for inter-batch variance. Standardize protocols with SOPs for reaction quenching and storage (−80°C under argon) .
Q. How can researchers validate the absence of genotoxic impurities in synthesized batches?
Follow ICH M7 guidelines: Ames tests (TA98 and TA100 strains) detect mutagenic potential. LC-MS/MS screens for alkylating agents (e.g., ethylating species) at thresholds <1 ppm. Orthogonal methods like ³²P-postlabeling ensure sensitivity for DNA adduct detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
